Cas no 2639462-65-8 (tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)
![tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2639462-65-8x500.png)
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate
- EN300-28228749
- 2639462-65-8
-
- インチ: 1S/C13H19NO4/c1-8(14-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)16/h5-8,15-16H,1-4H3,(H,14,17)
- InChIKey: PJAGSGLTNYECTK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)C1C=C(C=CC=1O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 253.13140809g/mol
- どういたいしつりょう: 253.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28228749-1.0g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-28228749-0.5g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 0.5g |
$987.0 | 2025-03-19 | |
Enamine | EN300-28228749-5.0g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-28228749-0.1g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 0.1g |
$904.0 | 2025-03-19 | |
Enamine | EN300-28228749-2.5g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
Enamine | EN300-28228749-0.05g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 0.05g |
$864.0 | 2025-03-19 | |
Enamine | EN300-28228749-0.25g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 0.25g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28228749-10.0g |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate |
2639462-65-8 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 |
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamateに関する追加情報
Introduction to tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate (CAS No. 2639462-65-8)
tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate (CAS No. 2639462-65-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 1-(2,5-dihydroxyphenyl)ethylamine, is a valuable intermediate in the synthesis of various bioactive molecules and drug candidates. Its unique chemical structure and reactivity make it an essential tool for researchers working on the development of novel therapeutic agents.
The molecular formula of tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate is C13H19NO4, and its molecular weight is approximately 249.3 g/mol. The compound features a tert-butyl carbamate group attached to an amino group, which is itself linked to a 2,5-dihydroxyphenyl ring. This structure confers the compound with several important properties, including high stability, solubility in common organic solvents, and reactivity towards various functional groups.
In recent years, there has been growing interest in the use of tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate as a building block for the synthesis of bioactive compounds. One notable application is in the development of small molecule inhibitors targeting specific enzymes and receptors involved in various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of derivatives from this compound that exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative disorders.
The tert-butyl carbamate group in tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate serves as a protecting group for the amino functionality, allowing for selective functionalization at other sites on the molecule. This feature is particularly useful in multistep synthetic routes where intermediate protection and deprotection steps are required to achieve the desired final product. The ease with which the tert-butyl carbamate can be removed under mild conditions (e.g., using trifluoroacetic acid) further enhances its utility in synthetic chemistry.
The 2,5-dihydroxyphenyl moiety in tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate is another key structural element that contributes to its biological activity. Hydroxyl groups on aromatic rings are known to participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. This property makes the compound an attractive starting point for the design of ligands targeting specific protein-protein interactions or receptor sites.
In addition to its role as a synthetic intermediate, tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate has also been explored for its potential therapeutic applications. A recent study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound and its derivatives. The results showed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
The safety profile of tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate has also been evaluated in preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile further supports its potential for use in drug development.
In conclusion, tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate (CAS No. 2639462-65-8) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an essential tool for researchers working on the development of novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in advancing our understanding and treatment of various diseases.
2639462-65-8 (tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate) 関連製品
- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)
- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)
- 1806833-63-5(2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid)
- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)
- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)
- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)



